

starting materials for 2-**iodopyridin-3-ol** synthesis

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Compound of Interest

Compound Name: **2-*iodopyridin-3-ol***

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Synthesis of 2-**iodopyridin-3-ol**: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining **2-*iodopyridin-3-ol***, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the key starting materials, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

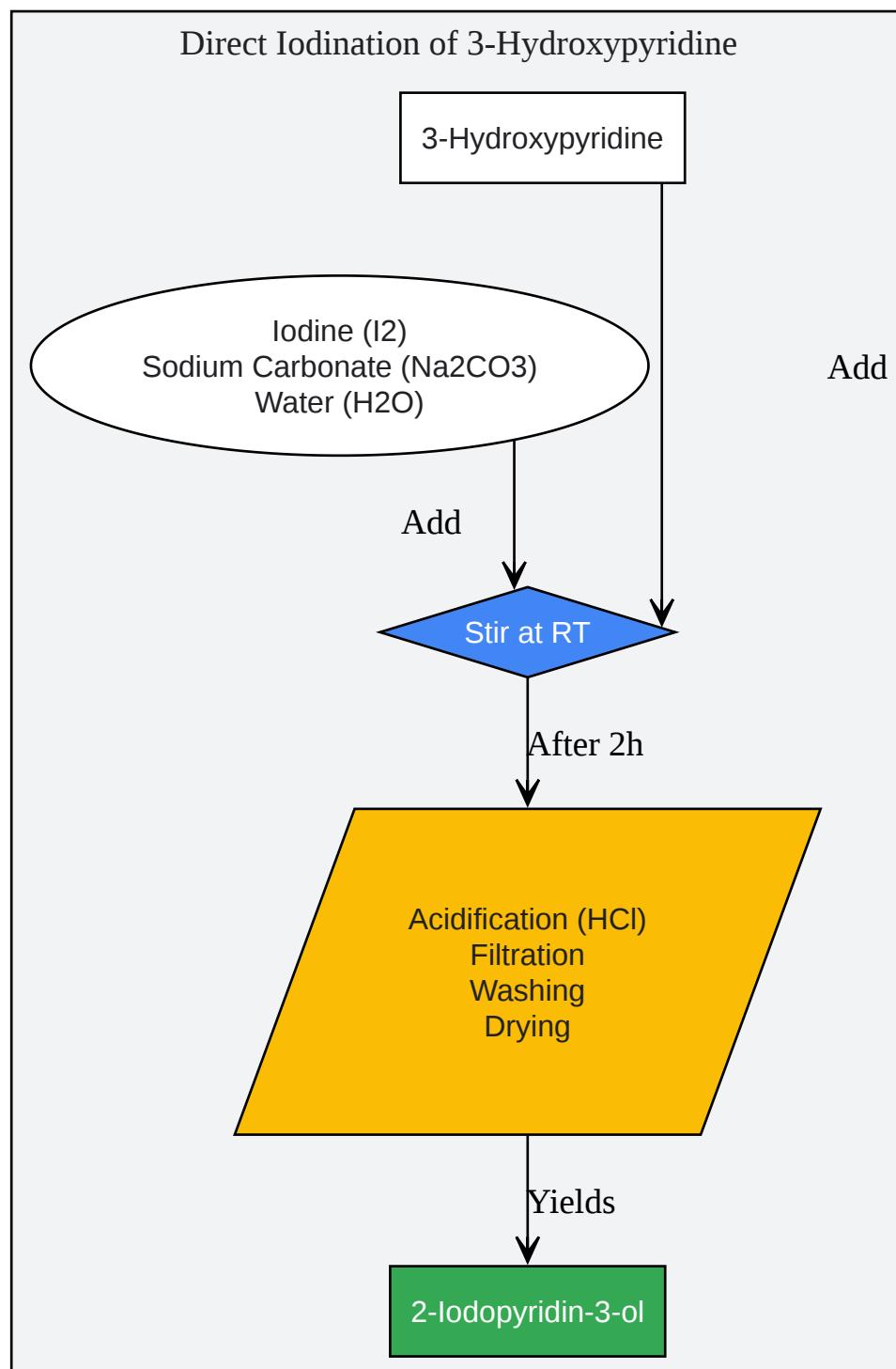
2-*iodopyridin-3-ol* is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a hydroxyl and an iodo group on a pyridine ring, allows for diverse functionalization through reactions such as nucleophilic substitution, cross-coupling, and diazotization. This guide focuses on the most direct and commonly employed synthetic strategies.

Synthetic Pathways

The synthesis of **2-*iodopyridin-3-ol*** can be approached from several starting materials. The most direct route involves the regioselective iodination of 3-hydroxypyridine. An alternative, multi-step approach utilizes 2-aminopyridine derivatives as precursors.

Pathway 1: Direct Iodination of 3-Hydroxypyridine

This is the most straightforward and high-yielding method for the preparation of **2-iodopyridin-3-ol**. It involves the direct electrophilic iodination of the 3-hydroxypyridine ring. The hydroxyl group at the 3-position activates the pyridine ring, directing the iodination to the adjacent C2 position.



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Caption: Synthetic workflow for **2-iodopyridin-3-ol** from 3-hydroxypyridine.

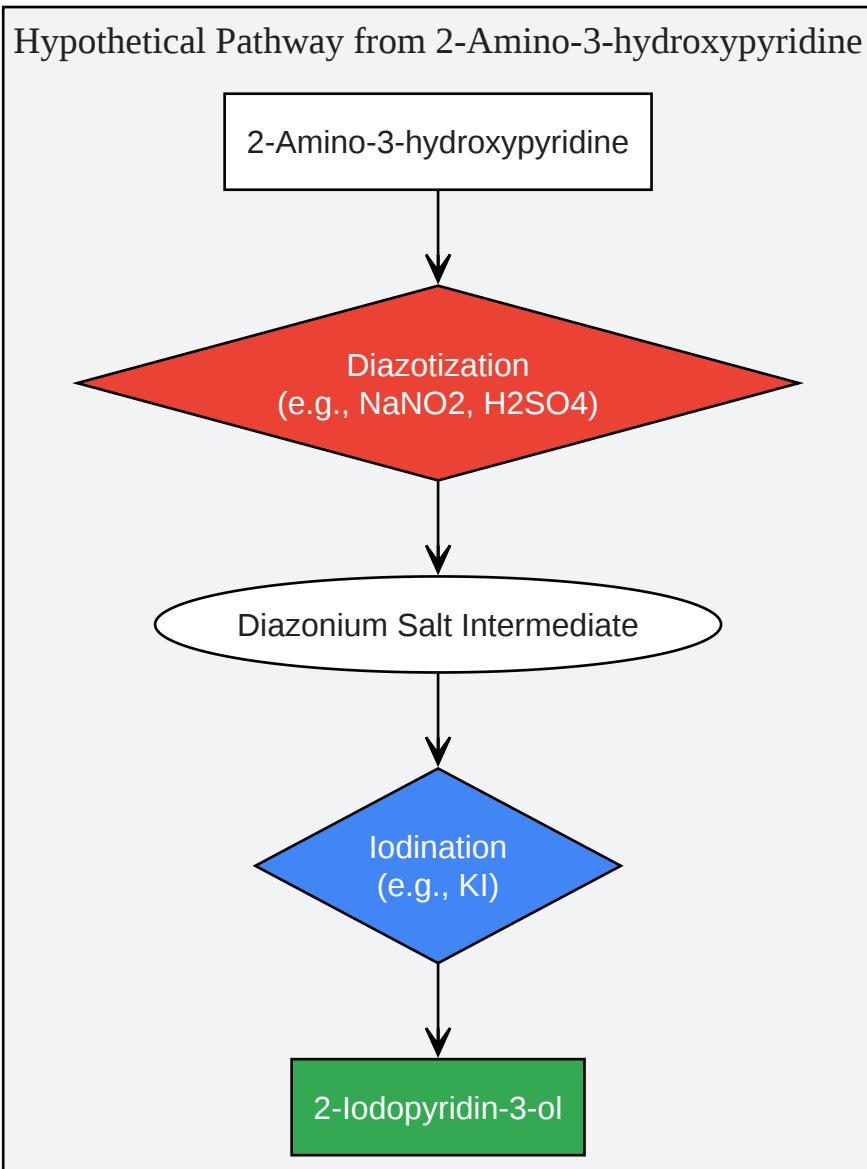
A general procedure for the synthesis of **2-iodopyridin-3-ol** from 3-hydroxypyridine is as follows[1]:

- To a solution of 3-hydroxypyridine (5.0 g, 52.57 mmol) in water (400 mL), add sodium carbonate (11.6 g, 109.72 mmol) followed by iodine (13.3 g, 52.57 mmol).
- Stir the reaction mixture at room temperature for 2 hours.
- After the reaction is complete, adjust the pH of the mixture to 4 using a 1 M hydrochloric acid (HCl) solution.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with cold water and dry to obtain **2-iodopyridin-3-ol**.

Starting Material	Reagents	Solvent	Reaction Time	Yield	Reference
3-Hydroxypyridine	Iodine, Sodium Carbonate	Water	2 hours	92%	[1]

Pathway 2: From 2-Aminopyridine Derivatives

An alternative, though more complex, route to iodinated pyridinols involves starting from 2-aminopyridine derivatives. This pathway typically involves diazotization of the amino group followed by a Sandmeyer-type reaction or other substitution methods. While not a direct synthesis for **2-iodopyridin-3-ol**, the principles are demonstrated in the synthesis of related compounds like 5-bromo-3-iodo-pyridin-2-ol from 2-amino-5-bromopyridine. This suggests that 2-amino-3-hydroxypyridine could be a potential starting material.



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Caption: Hypothetical synthetic pathway to **2-iodopyridin-3-ol**.

This pathway is presented as a logical synthetic possibility based on known pyridine chemistry, although a specific high-yielding protocol for this exact transformation was not found in the initial literature search. The synthesis of the related compound, 5-bromo-3-iodo-pyridin-2-ol, proceeds via the diazotization of 2-amino-5-bromo-3-iodopyridine[2].

Data Summary

The following table summarizes the key quantitative data for the direct iodination of 3-hydroxypyridine.

Parameter	Value
Starting Material	3-Hydroxypyridine
Molar Mass of Starting Material	95.09 g/mol
Product	2-Iodopyridin-3-ol
Molar Mass of Product	221.00 g/mol
Reported Yield	92% ^[1]
Melting Point of Product	189-190 °C ^[1]

Conclusion

The direct iodination of 3-hydroxypyridine stands out as the most efficient and high-yielding method for the synthesis of **2-iodopyridin-3-ol**. The procedure is straightforward, utilizing readily available and inexpensive reagents, making it highly suitable for laboratory and potential scale-up applications. While alternative routes from amino-pyridines are chemically feasible, they involve multiple steps and may result in lower overall yields. For researchers and professionals in drug development, the direct iodination pathway offers a reliable and robust method for accessing this important synthetic intermediate.

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